N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoxazolo[5,4-b]pyridine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isoxazolo[5,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazolyl Group: This step involves the reaction of the isoxazolo[5,4-b]pyridine intermediate with a pyrazole derivative under suitable conditions.
Attachment of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and pathways.
Medicine: Due to its potential therapeutic properties, it can be investigated for drug development.
Industry: It may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N~4~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: shares similarities with other isoxazolo[5,4-b]pyridine derivatives, which also exhibit biological activity.
Other Pyrazole Derivatives: Compounds containing the pyrazole moiety are known for their diverse biological activities.
Uniqueness
The uniqueness of N4-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C22H23N5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c1-12-6-7-17(13(2)8-12)14(3)24-21(28)18-9-19(16-10-23-27(5)11-16)25-22-20(18)15(4)26-29-22/h6-11,14H,1-5H3,(H,24,28) |
InChI Key |
HTMBUGMOXJTVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C)C |
Origin of Product |
United States |
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